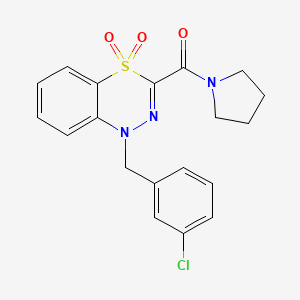
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as CPTH2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to modulate the acetylation of histone proteins, leading to changes in gene expression.
Mécanisme D'action
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in the regulation of gene expression. HAT enzymes catalyze the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting HAT activity, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can modulate the acetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate cell cycle progression. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide in lab experiments include its potency, specificity, and versatility. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a potent inhibitor of HAT activity and has been shown to modulate the expression of various genes involved in cancer, inflammation, and neurodegenerative diseases. However, the limitations of using N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide in lab experiments include its complex synthesis method and potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of HAT activity. Another area of interest is the identification of specific genes and pathways that are modulated by N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide. Additionally, there is potential for the development of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide-based therapies for cancer and neurodegenerative diseases. Overall, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a promising compound that has the potential to have a significant impact on scientific research and medicine.
Méthodes De Synthèse
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 4-cyanophenylthiazole, which is then reacted with 4-(ethylthio)phenylacetic acid to form the intermediate compound. The final step involves the addition of an amide group to the intermediate compound to form N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide. The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex process that requires careful attention to detail to ensure high purity and yield.
Applications De Recherche Scientifique
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has been widely studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer therapy, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCDXLXQYUGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2793274.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2793277.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2793278.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2793282.png)



![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)
![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)